molecular formula C23H36N2O2 B1348319 Finasteride Impurity CAS No. 166896-74-8

Finasteride Impurity

Cat. No. B1348319
M. Wt: 372.5 g/mol
InChI Key: IHYQEUFHHYXVFL-FIIPNDBVSA-N
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Description

Finasteride Impurity Description

Finasteride is a medication that belongs to a class of 5 alpha-reductase inhibitors, which selectively reduces dihydrotestosterone (DHT) levels in target organs like the prostate and scalp hair, while preserving testosterone levels that affect muscle strength, bone density, and sexual function. It has shown significant effects in treating men with an enlarged prostate gland and has potential uses in prostate cancer prevention and male pattern baldness .

Synthesis Analysis

A new method for the synthesis of finasteride has been developed, starting from progesterone. This method involves a series of reactions including bromoform reaction, amidation, oxidative cleavage of the double bond, ring-closing reaction with ammonia, and dehydrogenation with DDQ and BSTFA. This synthesis avoids the use of expensive and toxic reagents, making it more suitable for industrial production. The final product has a purity of over 99% as determined by HPLC, with a total yield of 24.2% .

Molecular Structure Analysis

The molecular structure of a finasteride impurity, specifically N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate, has been characterized. This impurity has a "cis" fusion between the A and B rings, with the rings adopting sofa, chair, chair, and envelope conformations, respectively. The molecule forms a chain due to hydrogen bonding between the amide nitrogen and the carbonyl oxygen of the A ring, as well as between the methanol oxygen and the carbonyl oxygen of the side chain .

Chemical Reactions Analysis

Finasteride and its impurities undergo various chemical reactions. For instance, finasteride shows considerable degradation under alkaline and oxidative stress conditions. One of the degradation products identified under oxidative hydrolysis conditions is Imp-1. The developed methods for analyzing these reactions and impurities are crucial for quality assurance and monitoring the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of finasteride and its impurities have been studied using different chromatographic methods. A systematic study using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector has been conducted to quantify three impurities of finasteride. The method showed good precision and accuracy, indicating its suitability for quality assurance and monitoring of finasteride and its related substances . Additionally, a stability-indicating UPLC method has been developed for the determination of finasteride and its related impurities, which was validated for linearity, accuracy, precision, and robustness .

Scientific Research Applications

1. Quantification and Validation of Finasteride Impurities

A study by Cucu et al. (2020) focused on developing a method to quantify three impurities of finasteride using high-performance liquid chromatography (HPLC). This research is significant for monitoring the quality of finasteride and ensuring its safety and efficacy. The method achieved good results for precision and accuracy, highlighting its suitability for monitoring finasteride impurities in pharmaceutical processing (Cucu et al., 2020).

2. Enhancement of Dermal Delivery of Finasteride

Soleymani & Salimi (2019) investigated the use of microemulsions to enhance the skin permeability of finasteride. This research is relevant for improving the delivery of finasteride in treatments like hair loss, where enhanced skin permeability could improve the drug's efficacy (Soleymani & Salimi, 2019).

3. Non-Isotopically Labeled Internal Standards in Drug Analysis

Liu et al. (2018) explored using finasteride impurity as an internal standard in paper spray ionization-mass spectrometry. This method, applied to measure the dissolution content of finasteride tablets, provided a simpler and less expensive alternative to isotopically labeled compounds, crucial for drug quality control (Liu et al., 2018).

Safety And Hazards

Finasteride can cause birth defects if a woman is exposed to it during pregnancy . A biological safety study was performed to evaluate the effect of the degraded sample in relation to the intact molecule. The results showed that the degraded sample affected cell proliferation .

Future Directions

The future directions for research on Finasteride and its impurities could include further studies on the stability of Finasteride, the development of new methods for the synthesis and analysis of its impurities, and the investigation of the biological effects of its degraded sample .

properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYQEUFHHYXVFL-FIIPNDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Finasteride Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AK Cucu, S Sakarya, HD Demir, S Ahmad - Arabian Journal of Chemistry, 2020 - Elsevier
Pharmaceutical use of finasteride (Dilaprost®) has been well documents in the peer-reviewed literature; however, the presence of trace amounts of related substances (impurities) in …
Number of citations: 4 www.sciencedirect.com
JM Babu, YR Kumar, K Vyas, GO Reddy, S Rajan… - Acta Crystallogr …, 1999 - scripts.iucr.org
The title compound is isolated during the impurity profiling of the drug Finasteride. This molecule is saturated form of Finasteride with different'AB'ring fusion. A & B ring junctionis" cis". …
Number of citations: 4 scripts.iucr.org
Y Liu, Y Zhou, Y Dai, Z Zhao, L He… - Journal of separation …, 2018 - Wiley Online Library
… In this paper, we explored the application of finasteride impurity as the internal standard in paper spray ionization–mass spectrometry to measure the dissolution content of finasteride …
S Mohanty, BP Kumar… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 1
S Desai Sagar, VK Deshmukh, SR Chaudhari - academia.edu
As new molecular entities are evaluated in clinical development the understanding, identification, quantification and control of impurities in drug substances are essential. As chemical …
Number of citations: 0 www.academia.edu
N Schultheiss, JP Smit, JA Hanko - European Journal of Pharmaceutical …, 2009 - Elsevier
Three crystalline hemi-hydrate, channel solvates (classified as solvates from here on) of finasteride (N-(1,1-di-methylethyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide) have been …
Number of citations: 25 www.sciencedirect.com
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - Springer
… The structures of related compounds of Finasteride [8], include N-tert-butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate [a Finasteride impurity and nearly …
Number of citations: 3 link.springer.com
KV Vasudevan, ML Peterson - Journal of Pharmaceutical Sciences, 2018 - Elsevier
We report the preparation and structural characterization of a family of primary alcohol solvates of a small-molecule hydrochloride salt. The structures of the solvates are probed by …
Number of citations: 2 www.sciencedirect.com

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